Methyl 3-(2,4-dichlorophenoxy)propanoate
Overview
Description
Methyl 3-(2,4-dichlorophenoxy)propanoate is an organic compound with the molecular formula C10H10Cl2O3 and a molecular weight of 249.09 g/mol . It is a methyl ester derivative of 3-(2,4-dichlorophenoxy)propanoic acid. This compound is known for its applications in various fields, including agriculture and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2,4-dichlorophenoxy)propanoate can be synthesized through the esterification of 3-(2,4-dichlorophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dichlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(2,4-dichlorophenoxy)propanoic acid and methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Substitution: Nucleophiles such as amines or thiols can react with the chlorinated aromatic ring.
Oxidation and Reduction: Strong oxidizing or reducing agents can be used, though these reactions are less frequently employed.
Major Products Formed
Hydrolysis: 3-(2,4-dichlorophenoxy)propanoic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,4-dichlorophenoxy)propanoate has several applications in scientific research:
Agriculture: It is used as an intermediate in the synthesis of herbicides and pesticides.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of methyl 3-(2,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. In agricultural applications, it acts as a precursor to herbicidal compounds that inhibit key enzymes in plant metabolic pathways, leading to the disruption of plant growth and development . The exact molecular targets and pathways can vary depending on the specific derivative or application.
Comparison with Similar Compounds
Similar Compounds
Diclofop-methyl: Another methyl ester derivative used as a herbicide.
Methyl 2-(2,4-dichlorophenoxy)propanoate: A similar compound with slight structural differences.
Uniqueness
Methyl 3-(2,4-dichlorophenoxy)propanoate is unique due to its specific ester linkage and the position of the chlorinated phenoxy group. This structural uniqueness contributes to its distinct chemical reactivity and applications compared to other similar compounds .
Properties
IUPAC Name |
methyl 3-(2,4-dichlorophenoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-14-10(13)4-5-15-9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNBYTBUULRHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.